2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde 2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 879053-20-0
VCID: VC5683111
InChI: InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3
SMILES: CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O
Molecular Formula: C13H14N2O
Molecular Weight: 214.268

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 879053-20-0

Cat. No.: VC5683111

Molecular Formula: C13H14N2O

Molecular Weight: 214.268

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde - 879053-20-0

Specification

CAS No. 879053-20-0
Molecular Formula C13H14N2O
Molecular Weight 214.268
IUPAC Name 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carbaldehyde
Standard InChI InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3
Standard InChI Key HKXZVKKNFBABIW-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carbaldehyde. Its structure comprises a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted with methyl groups at positions 2 and 5. A pyridin-2-ylmethyl group (C5H4N-CH2\text{C}_5\text{H}_4\text{N-CH}_2) is attached to the pyrrole’s nitrogen atom, while a formyl group (CHO-\text{CHO}) occupies position 3 . The SMILES notation CC1=C(N=CC=C1)CN2C(=CC(=C2C)C=O)C\text{CC1=C(N=CC=C1)CN2C(=CC(=C2C)C=O)C} encapsulates this arrangement, emphasizing the connectivity between the pyrrole and pyridine moieties .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multistep organic reactions, typically beginning with the Paal-Knorr pyrrole synthesis. This method involves condensing a 1,4-diketone—such as 2,5-hexanedione—with a primary amine. For instance, reacting 2,5-hexanedione with pyridin-2-ylmethylamine under microwave irradiation yields the pyrrole core . Subsequent formylation at position 3 is achieved through the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) to generate the carbaldehyde functionality .

PuritySizePrice (USD)Lead Time
98%500 mg650.001–3 weeks
98%1 g796.001–3 weeks
98%5 g1,254.001–3 weeks
98%10 g1,674.001–3 weeks

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s density is approximately 1.11 g/cm³, consistent with related pyrrole-carbaldehyde derivatives . While its exact melting and boiling points are unreported, analogous compounds exhibit boiling points near 367°C , suggesting moderate thermal stability. The carbaldehyde group confers limited water solubility, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays .

Applications in Scientific Research

Medicinal Chemistry and Drug Discovery

Though direct antitubercular data are lacking, structurally similar 2,5-dimethylpyrroles demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . The pyridin-2-ylmethyl substituent may enhance membrane permeability, as evidenced by molecular docking studies showing interactions with hydrophobic pockets in bacterial enzymes . Hybrid derivatives combining this scaffold with known pharmacophores (e.g., isoniazid) are under investigation for multidrug-resistant tuberculosis .

Materials Science

The conjugated π-system of the pyrrole-pyridine framework suggests utility in organic electronics. Pyrrole derivatives are explored as hole-transport materials in perovskite solar cells, where their electron-donating capabilities improve device efficiency . Functionalization of the carbaldehyde group with electron-accepting moieties could yield push-pull chromophores for optoelectronic applications.

Future Directions and Challenges

Pharmacological Optimization

Lead optimization efforts should address the compound’s metabolic stability. In silico predictions indicate susceptibility to aldehyde oxidase-mediated oxidation, which could limit bioavailability . Strategies such as prodrug formulation or replacing the carbaldehyde with a bioisostere (e.g., nitrile) may mitigate this issue.

Synthetic Methodology Improvements

Current routes suffer from moderate yields (~40–60%) during the reductive amination step . Transitioning to catalytic asymmetric synthesis could enable access to enantiopure derivatives, which are critical for targeting chiral biological receptors.

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